molecular formula C16H18BrN3 B3060084 [2-(1H-indol-3-yl)ethyl](3-pyridinylmethyl)amine hydrobromide CAS No. 1609409-22-4

[2-(1H-indol-3-yl)ethyl](3-pyridinylmethyl)amine hydrobromide

Cat. No.: B3060084
CAS No.: 1609409-22-4
M. Wt: 332.24
InChI Key: XXYBKJCKRWTMLF-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)ethylamine hydrobromide is a tryptamine-derived compound featuring a 3-pyridinylmethyl substituent attached to the ethylamine side chain of indole. Its molecular formula is C₁₇H₁₈N₃·HBr, with a molecular weight of 376.26 g/mol (calculated from and ). The compound is characterized by a hydrogen-bond donor count of 3 and a topological polar surface area of 40.7 Ų, suggesting moderate solubility in polar solvents . The hydrobromide salt form enhances stability and crystallinity compared to free bases .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.BrH/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13;/h1-6,8,10,12,18-19H,7,9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYBKJCKRWTMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-22-4
Record name 1H-Indole-3-ethanamine, N-(3-pyridinylmethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves the reaction of [2-(1H-indol-3-yl)ethyl]amine with 3-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(1H-indol-3-yl)ethylamine hydrobromide can undergo various chemical reactions, including:

Scientific Research Applications

2-(1H-indol-3-yl)ethylamine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing indole and pyridine rings.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)ethylamine hydrobromide involves its interaction with specific molecular targets in biological systems. The indole and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-benzyltryptamine derivatives , where modifications to the benzyl or heteroaromatic group influence physicochemical and biological properties. Below is a detailed comparison:

Halogen-Substituted Benzyl Derivatives

  • N-(3-Chlorobenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride (10): Substituent: 3-Cl on benzyl. Molecular weight: 316.83 g/mol. Melting point: 209–211°C, yield 83% . The electron-withdrawing Cl group increases polarity, reflected in higher melting points compared to non-halogenated analogs.
  • N-(4-Bromobenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride (17) :

    • Substituent: 4-Br on benzyl.
    • Melting point: 238–240°C , yield 86% .
    • Bromine’s larger atomic radius and stronger electron-withdrawing effect contribute to higher molecular weight (361.69 g/mol ) and melting point than chloro analogs .

Oxygen-Containing Benzyl Derivatives

  • N-(4-Hydroxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine (12) (free base) :

    • Substituent: 4-OH on benzyl.
    • Yield: 95% (free base).
    • The hydroxyl group enhances hydrogen bonding, likely improving aqueous solubility, though melting point data are unavailable .
  • N-(4-Methoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride (13) :

    • Substituent: 4-OCH₃ on benzyl.
    • Melting point: 199–200°C , yield 78% .
    • Methoxy’s electron-donating effect reduces polarity, lowering the melting point compared to halogenated derivatives.

Heteroaromatic Substitutions

  • 2-(1H-indol-3-yl)ethylamine hydrobromide: Substituent: 3-pyridinylmethyl.
  • [2-(1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride :

    • Substituent: Thiophen-2-ylmethyl.
    • Molecular weight: 292.83 g/mol , purity 95% .
    • Thiophene’s sulfur atom may alter electronic properties and lipophilicity compared to pyridine.

Nitro-Substituted Derivatives

  • 2-(1H-indol-3-yl)ethylamine hydrobromide: Substituent: 3-NO₂ on benzyl. Molecular weight: 376.26 g/mol, CAS 355816-40-9 . The nitro group’s strong electron-withdrawing effect likely reduces basicity and increases molecular rigidity.

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
2-(1H-indol-3-yl)ethylamine HBr 3-pyridinylmethyl C₁₇H₁₈N₃·HBr 376.26 N/A N/A
N-(3-Chlorobenzyl)-tryptamine HCl (10) 3-Cl C₁₇H₁₈ClN₃·HCl 316.83 209–211 83
N-(4-Bromobenzyl)-tryptamine HCl (17) 4-Br C₁₇H₁₈BrN₃·HCl 361.69 238–240 86
N-(4-Methoxybenzyl)-tryptamine HCl (13) 4-OCH₃ C₁₈H₂₁N₃O·HCl 331.83 199–200 78
N-(3-Nitrobenzyl)-tryptamine HBr 3-NO₂ C₁₇H₁₈N₄O₂·HBr 376.26 N/A N/A

Table 2: Impact of Substituents on Properties

Substituent Type Example Compound Key Effects
Halogen (Cl, Br) Compounds 10, 17 ↑ Melting point, ↑ molecular weight, ↑ polarity
Alkoxy (OCH₃) Compound 13 ↓ Melting point, ↑ lipophilicity
Heteroaromatic (pyridine) Target compound Introduces basic nitrogen, potential for H-bonding
Nitro (NO₂) [3-Nitrobenzyl] derivative ↑ Rigidity, ↓ basicity due to electron withdrawal

Discussion and Trends

  • Electronic Effects: Electron-withdrawing groups (Cl, Br, NO₂) increase melting points and polarity, whereas electron-donating groups (OCH₃, OH) reduce melting points and enhance solubility .
  • Steric and Binding Implications : Bulky substituents (e.g., 3-pyridinylmethyl) may hinder receptor access compared to smaller groups like 4-CH₃ .
  • Synthetic Yields : Derivatives with electron-donating groups (e.g., 4-OH in Compound 12) achieve higher yields (95%), likely due to stabilized intermediates .

Biological Activity

The compound 2-(1H-indol-3-yl)ethylamine hydrobromide , also known as C16H18BrN3 , is a complex organic molecule featuring an indole moiety linked to a pyridine derivative. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of oncology and neurology due to its structural characteristics that suggest diverse biological activities.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C16H18BrN3
  • Molecular Weight : 328.24 g/mol
  • IUPAC Name : 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide

The presence of both indole and pyridine rings in its structure is significant, as these moieties are often associated with various biological activities, including neuropharmacological effects and anticancer properties.

The exact mechanism of action for 2-(1H-indol-3-yl)ethylamine hydrobromide remains largely undefined. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems, potentially modulating receptor activity or enzyme function due to its structural features. The indole ring is known for its role in neurotransmission and mood regulation, while the pyridine moiety may contribute to its interaction with various biological pathways.

Anticancer Properties

Research indicates that compounds with indole and pyridine structures exhibit notable anticancer activities. For instance, studies on related indole derivatives have shown their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1) has been highlighted, which is a promising target for cancer therapy due to its role in tumor immune evasion .

Neuropharmacological Effects

Indole derivatives are also recognized for their neuropharmacological properties. The structural similarity of 2-(1H-indol-3-yl)ethylamine hydrobromide to serotonin and other neurotransmitters suggests potential psychoactive effects. Compounds with similar structures have been studied for their antidepressant-like activities, indicating that this compound may also influence mood regulation through serotonergic pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Hydroxytryptamine (Serotonin) Indole structureNeurotransmitter; mood regulation
Tryptamine Indole backbonePotential psychoactive effects
1-Methyltryptamine Methylated indoleAntidepressant-like effects
[2-(1H-indol-3-yl)ethyl]amine Lacks pyridine ringLess versatile biological activity
[3-(1H-indol-3-yl)propyl]amine Different alkyl chainAltered reactivity and biological properties

This table illustrates how 2-(1H-indol-3-yl)ethylamine hydrobromide may offer unique advantages due to its dual functionality from both the indole and pyridine components.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various indole-pyridine derivatives, including 2-(1H-indol-3-yl)ethylamine hydrobromide. For example:

  • A study screened a library of natural products for IDO1 inhibitors, identifying compounds that showed significant inhibitory activity against this target. The findings suggest that derivatives similar to 2-(1H-indol-3-yl)ethylamine could be explored further for their therapeutic potential in oncology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1H-indol-3-yl)ethyl](3-pyridinylmethyl)amine hydrobromide
Reactant of Route 2
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[2-(1H-indol-3-yl)ethyl](3-pyridinylmethyl)amine hydrobromide

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